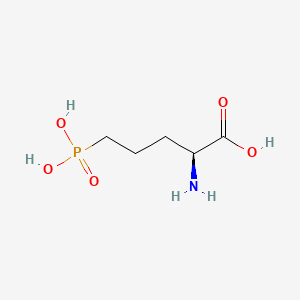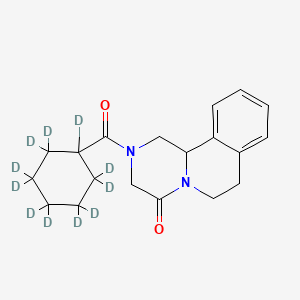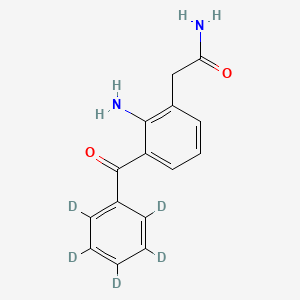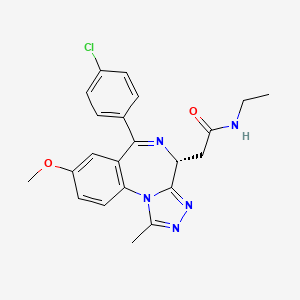
L-AP5
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
作用机制
L-2-氨基-5-膦酰戊酸通过竞争性抑制谷氨酸与 NMDA 受体的结合来发挥作用。这种抑制作用阻止了受体的激活以及随后的钙离子流入,这是突触可塑性和长时程增强所必需的。 通过阻断 NMDA 受体活性,L-2-氨基-5-膦酰戊酸可以调节突触传递和可塑性 .
生化分析
Biochemical Properties
The role of (S)-2-amino-5-phosphonopentanoic acid in biochemical reactions is multifaceted. It interacts with a variety of enzymes, proteins, and other biomolecules, contributing to the complexity and diversity of biochemical processes. The nature of these interactions is largely dependent on the specific molecular structure of (S)-2-amino-5-phosphonopentanoic acid, which allows it to bind to and influence the function of other molecules .
Cellular Effects
(S)-2-amino-5-phosphonopentanoic acid exerts a range of effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . The specific effects of (S)-2-amino-5-phosphonopentanoic acid on cells are dependent on the concentration of the compound and the specific cellular context.
Molecular Mechanism
The mechanism of action of (S)-2-amino-5-phosphonopentanoic acid at the molecular level involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . The specific molecular mechanisms through which (S)-2-amino-5-phosphonopentanoic acid exerts its effects are complex and multifaceted, involving a range of biochemical processes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of (S)-2-amino-5-phosphonopentanoic acid can change over time. This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .
Dosage Effects in Animal Models
The effects of (S)-2-amino-5-phosphonopentanoic acid can vary with different dosages in animal models. This includes any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .
Metabolic Pathways
(S)-2-amino-5-phosphonopentanoic acid is involved in several metabolic pathways. It interacts with various enzymes and cofactors, and can influence metabolic flux or metabolite levels .
Transport and Distribution
(S)-2-amino-5-phosphonopentanoic acid is transported and distributed within cells and tissues. It interacts with various transporters or binding proteins, and can influence its localization or accumulation .
Subcellular Localization
The subcellular localization of (S)-2-amino-5-phosphonopentanoic acid can influence its activity or function. This includes any targeting signals or post-translational modifications that direct it to specific compartments or organelles .
准备方法
合成路线和反应条件: L-2-氨基-5-膦酰戊酸可以通过多步合成,涉及在受控条件下反应适当的起始原料。合成通常涉及使用膦酸衍生物和氨基酸前体。 反应条件通常需要特定的温度、pH 值和催化剂,以确保以高纯度获得所需产物 .
工业生产方法: L-2-氨基-5-膦酰戊酸的工业生产涉及将实验室合成方法扩展到更大的反应器,并优化反应条件以提高产率。 这可能包括连续流工艺、先进的纯化技术和严格的质量控制措施,以确保一致性和安全性 .
化学反应分析
反应类型: L-2-氨基-5-膦酰戊酸主要由于氨基和膦酸官能团的存在而发生取代反应。 这些反应可以在特定条件下由各种试剂催化 .
常用试剂和条件: 涉及 L-2-氨基-5-膦酰戊酸反应的常用试剂包括强酸、碱和氧化剂。 反应条件通常涉及控制温度和 pH 值以促进所需的转化 .
主要产物: 由 L-2-氨基-5-膦酰戊酸反应形成的主要产物取决于所使用的特定试剂和条件。 这些产物可以包括保留化合物核心结构的各种取代衍生物 .
科学研究应用
L-2-氨基-5-膦酰戊酸因其选择性抑制 NMDA 受体的能力而被广泛应用于科学研究。这使其成为研究大脑中突触可塑性、学习和记忆过程的宝贵工具。 它也用于与神经疾病相关的研究,其中 NMDA 受体功能障碍与之有关 .
除了在神经科学中的应用外,L-2-氨基-5-膦酰戊酸还用于涉及视网膜功能和视觉处理的研究。 它已被证明优先阻断视网膜中的锥体信号,从而深入了解视觉感知的机制 .
相似化合物的比较
L-2-氨基-5-膦酰戊酸经常与其他 NMDA 受体拮抗剂进行比较,例如 D-2-氨基-5-膦酰戊酸 (D-AP5) 和 D,L-2-氨基-7-膦酰庚酸酯 (D,L-AP7)。 虽然所有这些化合物都抑制 NMDA 受体,但 L-2-氨基-5-膦酰戊酸在其立体化学和特异性结合性质方面是独一无二的 .
类似化合物:- D-2-氨基-5-膦酰戊酸 (D-AP5)
- D,L-2-氨基-7-膦酰庚酸酯 (D,L-AP7)
- 3-2-羧基哌啶-4-基)丙基-1-膦酸酯 (CPPP)
- 3-2-羧基-哌啶-4-基)甲基-1-膦酸酯 (CPPM)
这些化合物具有类似的作用机制,但在效力、选择性和研究中的特定应用方面有所不同。
属性
IUPAC Name |
(2S)-2-amino-5-phosphonopentanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H12NO5P/c6-4(5(7)8)2-1-3-12(9,10)11/h4H,1-3,6H2,(H,7,8)(H2,9,10,11)/t4-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VOROEQBFPPIACJ-BYPYZUCNSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CC(C(=O)O)N)CP(=O)(O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C(C[C@@H](C(=O)O)N)CP(=O)(O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H12NO5P |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.13 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
79055-67-7 |
Source


|
| Record name | L-2-Amino-5-phosphopentanoic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0079055677 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | L-(+)-2-Amino-5-phosphonovaleric acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[ethyl-[[5-[[6-methyl-3-(1H-pyrazol-4-yl)imidazo[1,2-a]pyrazin-8-yl]amino]-1,2-thiazol-3-yl]methyl]amino]-2-methylpropan-1-ol;hydrochloride](/img/structure/B1139431.png)



![Bicyclo[2.2.1]hept-2-ene-7-carboxylic acid, 5-oxo-, (1S-syn)- (9CI)](/img/new.no-structure.jpg)




![methyl N-[2-[(R)-(3-chlorophenyl)-[(3R)-1-[[(2S)-2-(methylamino)-3-[(3R)-oxan-3-yl]propyl]carbamoyl]piperidin-3-yl]methoxy]ethyl]carbamate;hydrochloride](/img/structure/B1139449.png)


![1-[5-(1-methylpyrazol-4-yl)-2-oxo-7-azatricyclo[9.4.0.03,8]pentadeca-1(11),3(8),4,6,9,12,14-heptaen-14-yl]-N-(pyridin-2-ylmethyl)methanesulfonamide;hydrochloride](/img/structure/B1139453.png)
